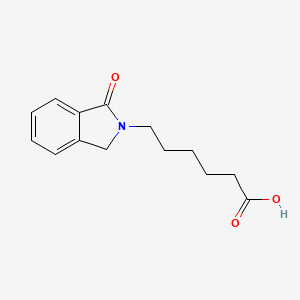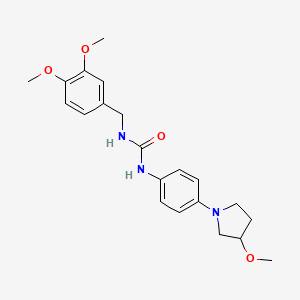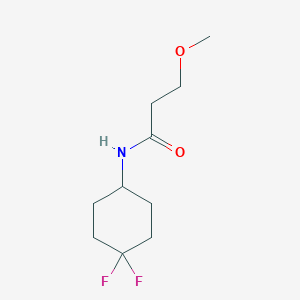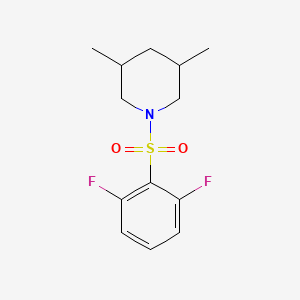
6-(1-Oxoisoindolin-2-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
6-OIHA can be synthesized by the reaction of isatin and 6-bromohexanoic acid in the presence of a suitable catalyst. The resulting product is purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular formula of 6-OIHA is C14H17NO3 . The structure of 6-OIHA is confirmed by Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).科学的研究の応用
1. Use in DNA Sequencing
6-Amino-4-oxo-hexanoic acid, a derivative of levulinic acid, has been developed with a fluorescent probe for the protection of hydroxyl groups. This compound is used in a new DNA sequencing method and as a sensitive detectable protecting group. It is introduced through the reaction of its symmetrical anhydride and is removed under mild conditions, making it applicable in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).
2. Synthesis of Fluorescent Compounds
Novel fluorophores, including variants of 6-(1-Oxoisoindolin-2-yl)hexanoic acid, have been designed, synthesized, and characterized. These fluorophores have been studied for their fluorescence in different organic solvents and aqueous solutions. Some of these compounds have been used for labeling nucleosides and oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled counterparts (Singh & Singh, 2007).
3. Swern Oxidation Modification
6-(Methylsulfinyl)hexanoic acid, a substitute for DMSO in Swern oxidation reactions, has been used to convert alcohols to aldehydes or ketones. This process features easy separation and recyclability of the sulfoxide used, showing its potential in organic synthesis and chemical engineering (Liu & Vederas, 1996).
4. Synthesis of Isoindoline Derivatives
Efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde using a Strecker approach with OSU-6 as the catalyst has been described. This process highlights the versatility of the compound in producing various derivatives under different conditions, useful in organic chemistry and pharmaceutical research (Nammalwar, Muddala, Murie, & Bunce, 2015).
5. Transdermal Permeation Enhancers
Esters and amides of hexanoic acid substituted with tertiary amino group, including 6-(1-Oxoisoindolin-2-yl)hexanoic acid derivatives, have been studied for their activity as transdermal permeation enhancers. This application is significant in pharmaceuticals for enhancing drug delivery through the skin (Farsa, Doležal, & Hrabálek, 2010).
特性
IUPAC Name |
6-(3-oxo-1H-isoindol-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)8-2-1-5-9-15-10-11-6-3-4-7-12(11)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIRQUZRMHYDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)

![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)
![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)

![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)
![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)

![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)
